Propen-1-ylsulfur pentafluoride
Overview
Description
Propen-1-ylsulfur pentafluoride is a chemical compound with the molecular formula C_3H_5SF_5
Preparation Methods
Synthetic Routes and Reaction Conditions: Propen-1-ylsulfur pentafluoride can be synthesized through the reaction of propenyl chloride with sulfur tetrafluoride (SF_4) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propen-1-ylsulfur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of propenylsulfur hexafluoride (C_3H_5SF_6).
Reduction: Production of propenylsulfur trifluoride (C_3H_5SF_3).
Substitution: Generation of various substituted propenylsulfur compounds depending on the nucleophile used.
Scientific Research Applications
Propen-1-ylsulfur pentafluoride has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the fluorination of organic compounds.
Biology: Its potential as a bioactive molecule in drug design and development is being explored.
Medicine: Research is ongoing to evaluate its efficacy in therapeutic applications, including its role in targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique fluorine content.
Mechanism of Action
The mechanism by which propen-1-ylsulfur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound play a crucial role in its reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparison with Similar Compounds
Propen-1-ylsulfur pentafluoride is compared with other similar compounds to highlight its uniqueness:
Propenylsulfur Hexafluoride (C_3H_5SF_6): Similar structure but with an additional fluorine atom.
Propenylsulfur Trifluoride (C_3H_5SF_3): Contains fewer fluorine atoms compared to this compound.
Other Fluorinated Organic Sulfur Compounds: These compounds share the presence of sulfur and fluorine but differ in their molecular structure and properties.
Properties
IUPAC Name |
pentafluoro-[(Z)-prop-1-enyl]-λ6-sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBQOHFPIKCFHS-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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